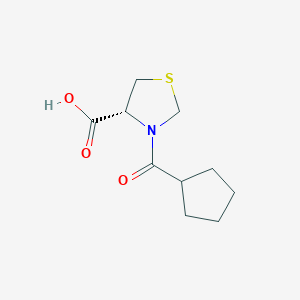
Sodium 1-cyano-3,3-difluoroprop-1-EN-2-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate: is a chemical compound with the molecular formula C4H2F2NNaO and a molecular weight of 141.05 g/mol . It is known for its unique structure, which includes a cyano group and two fluorine atoms attached to a propene backbone. This compound is used as a building block in various chemical syntheses and has applications in research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a cyano compound with a difluorinated alkene in the presence of a sodium base . The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or distillation .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate undergoes various chemical reactions, including:
Substitution Reactions: The cyano and fluorine groups can be substituted with other functional groups under appropriate conditions.
Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides, amines, and alcohols.
Addition Reactions: Reagents such as hydrogen halides, water, and alcohols are used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyano and fluorine-substituted derivatives, while addition reactions can produce saturated compounds .
Wissenschaftliche Forschungsanwendungen
Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic or electrophilic reactions, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological applications .
Vergleich Mit ähnlichen Verbindungen
- Sodium 1-cyano-3-fluoroprop-1-en-2-olate
- Sodium 1-cyano-3,3-dichloroprop-1-en-2-olate
- Sodium 1-cyano-3,3-dibromoprop-1-en-2-olate
Comparison: Sodium 1-cyano-3,3-difluoroprop-1-en-2-olate is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased electronegativity and stability compared to its chloro and bromo analogs.
Eigenschaften
CAS-Nummer |
1286711-48-5 |
|---|---|
Molekularformel |
C4H2F2NNaO |
Molekulargewicht |
141.05 g/mol |
IUPAC-Name |
sodium;(E)-1-cyano-3,3-difluoroprop-1-en-2-olate |
InChI |
InChI=1S/C4H3F2NO.Na/c5-4(6)3(8)1-2-7;/h1,4,8H;/q;+1/p-1/b3-1+; |
InChI-Schlüssel |
VOQGSDKLHOVIAX-KSMVGCCESA-M |
SMILES |
C(=C(C(F)F)[O-])C#N.[Na+] |
Isomerische SMILES |
C(=C(\C(F)F)/[O-])\C#N.[Na+] |
Kanonische SMILES |
C(=C(C(F)F)[O-])C#N.[Na+] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(5-Methylpyrimidin-2-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B3377262.png)
![2-[(4-Chlorophenyl)sulfanyl]-4-methylbenzoic acid](/img/structure/B3377273.png)


![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B3377301.png)







